molecular formula C6H13NO2 B162633 n-propylalanine CAS No. 138062-69-8

n-propylalanine

Cat. No.: B162633
CAS No.: 138062-69-8
M. Wt: 131.17 g/mol
InChI Key: UTIMBUCRNZURQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-propylalanine is a racemic mixture of the amino acid N-Propyl alanine. It has the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is not commonly found in nature but has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-propylalanine can be synthesized through several methods. One common method involves the methylation of alanine using iodomethane in a basic solution, followed by the reduction of the resultant product. Another method involves the reaction of sodium cyanide with 2-chloropentanoic acid in a basic solution, followed by reduction.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation and biocatalytic methods. For example, the biobrick approach using recombinant Escherichia coli BL21 (DE3) has been utilized for efficient production . This method involves the co-expression of genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase, resulting in high yields of D- and L-alanine.

Chemical Reactions Analysis

Types of Reactions

n-propylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of n-propylalanine involves its interaction with various molecular targets and pathways. It is produced from pyruvate by transamination and is involved in sugar and acid metabolism . It also provides energy for muscle tissue, brain, and the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-propylalanine is unique due to its propyl group, which imparts different chemical and physical properties compared to alanine. This makes it useful in specific industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

2-(propylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIMBUCRNZURQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901479
Record name NoName_601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138062-69-8
Record name N-Propyl alanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138062698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PROPYL ALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MHL9GT9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.